molecular formula C7H8BrNO3S B13549242 3-Bromo-2-methoxybenzenesulfonamide

3-Bromo-2-methoxybenzenesulfonamide

Cat. No.: B13549242
M. Wt: 266.11 g/mol
InChI Key: BOTBHKQMKGDIPV-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO3S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the third position and a methoxy group at the second position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxybenzenesulfonamide typically involves the bromination of 2-methoxybenzenesulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light . The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide derivative, while oxidation might produce a sulfone .

Scientific Research Applications

3-Bromo-2-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit bacterial enzymes by mimicking the natural substrate and blocking the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methoxybenzenesulfonamide is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

3-bromo-2-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

BOTBHKQMKGDIPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)S(=O)(=O)N

Origin of Product

United States

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